8-(Azepan-1-yl)-3-methyl-7-octylpurine-2,6-dione
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Overview
Description
8-(Azepan-1-yl)-3-methyl-7-octylpurine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes an azepane ring, a methyl group, and an octyl chain attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Azepan-1-yl)-3-methyl-7-octylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with an azepane-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 8-(Azepan-1-yl)-3-methyl-7-octylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine core or the azepane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
8-(Azepan-1-yl)-3-methyl-7-octylpurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(Azepan-1-yl)-3-methyl-7-octylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action are often related to cellular signaling and metabolic processes.
Comparison with Similar Compounds
1-(2-(Azepan-1-yl)nicotinoyl)guanidine: An acylguanidine-containing compound with antiviral properties.
1-(Azepan-1-yl)dodecan-1-one: A penetration enhancer used in transdermal drug delivery.
Uniqueness: 8-(Azepan-1-yl)-3-methyl-7-octylpurine-2,6-dione stands out due to its unique combination of an azepane ring, a methyl group, and an octyl chain attached to a purine core
Properties
IUPAC Name |
8-(azepan-1-yl)-3-methyl-7-octylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c1-3-4-5-6-7-12-15-25-16-17(23(2)20(27)22-18(16)26)21-19(25)24-13-10-8-9-11-14-24/h3-15H2,1-2H3,(H,22,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNWYHRQBRWLIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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